N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound also contains a benzoxazole moiety, which is known for its wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Sulfonamide Formation: The benzoxazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer cells, it may interfere with cell division or induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzenesulfonamides and benzoxazole derivatives. For example:
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound has similar structural features but with additional chlorine substituents, which may enhance its biological activity.
Benzoxazole Derivatives: These compounds share the benzoxazole moiety and exhibit a range of pharmacological activities, including antimicrobial and anticancer properties.
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c20-14-9-10-18-17(12-14)21-19(25-18)13-5-4-6-15(11-13)22-26(23,24)16-7-2-1-3-8-16/h1-12,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJTUBMVYWHIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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